molecular formula C22H20O3 B12711019 Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- CAS No. 112128-17-3

Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl-

Cat. No.: B12711019
CAS No.: 112128-17-3
M. Wt: 332.4 g/mol
InChI Key: FYKWZHQQMUIZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is an organic compound with a complex structure that includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2,2-bis(2-methoxyphenyl)-1-phenyl- is unique due to its combination of methoxy groups and a carbonyl group within a complex aromatic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

112128-17-3

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

2,2-bis(2-methoxyphenyl)-1-phenylethanone

InChI

InChI=1S/C22H20O3/c1-24-19-14-8-6-12-17(19)21(18-13-7-9-15-20(18)25-2)22(23)16-10-4-3-5-11-16/h3-15,21H,1-2H3

InChI Key

FYKWZHQQMUIZBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.